molecular formula C11H17BN2O2 B11765056 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid

2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid

Cat. No.: B11765056
M. Wt: 220.08 g/mol
InChI Key: ITRXSDCTBWEMAS-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid is a boronic acid derivative with the molecular formula C11H17BN2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyridine, a metal-halogen exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using automated reactors. The process ensures high yield and purity, often employing catalysts to enhance reaction efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

[6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H17BN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9,15-16H,4-7H2,1H3

InChI Key

ITRXSDCTBWEMAS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCC(CC2)C)(O)O

Origin of Product

United States

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